2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperazine, and an acetamide group. The presence of these groups suggests that the compound could have interesting biological activities, as both benzimidazoles and piperazines are found in a variety of pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and piperazine rings are likely to be planar, while the acetamide group could adopt different conformations depending on the specific environment of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperazine rings could influence its solubility, while the acetamide group could affect its acidity .Scientific Research Applications
Acyl-Coenzyme A Cholesterol O-Acyltransferase-1 Inhibitor
: A compound structurally related to your query, "2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)" has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2 and is considered promising for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity : Another related compound, "N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides," has been synthesized and evaluated for its in vitro anticancer activity against various human cancer cell lines. Among the synthesized compounds, certain variants showed significant activity, suggesting potential use in cancer treatment (Boddu et al., 2018).
Antimicrobial and Antioxidant Agents : Derivatives including "2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(4-(1H-indol-3-yl)-8-methyl-1H-benzo[b][1,4]diazepin-2-yl)phenyl)acetamide" have been synthesized and demonstrated potent anti-microbial activity against various bacteria and fungi, as well as notable antioxidant activity (Naraboli & Biradar, 2017).
Anthelmintic Activity : The compound "N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide" showed good anthelmintic activity against Pheretima posthumous, suggesting potential use in parasitic worm infestations (Kumar & Sahoo, 2014).
Antidiabetic Compounds : Piperazine derivatives, including those similar to your query, have been identified as potential antidiabetic compounds. Studies have shown that some of these compounds significantly improved glucose tolerance without adverse effects, making them candidates for clinical investigations in diabetes management (Le Bihan et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-36-23-12-13-25(27(18-23)37-2)31-29(35)21-33-16-14-32(15-17-33)20-28-30-24-10-6-7-11-26(24)34(28)19-22-8-4-3-5-9-22/h3-13,18H,14-17,19-21H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQITDXOGBDZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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